Solubility of 4-Methyl-1H-pyrazol-3-amine hydrochloride in water vs organic solvents
Technical Guide: Solubility Profiling of 4-Methyl-1H-pyrazol-3-amine Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 4-Methyl-1H-pyrazol-3-amine hydroch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profiling of 4-Methyl-1H-pyrazol-3-amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 4-Methyl-1H-pyrazol-3-amine hydrochloride (CAS: 1431963-06-2).[1][2] Designed for researchers in medicinal chemistry and drug formulation, this document distinguishes the target compound from its structural analogs (e.g., Fomepizole) and delineates its behavior in aqueous versus organic media.[1][2][3]
Key Takeaway: As a hydrochloride salt of a polar heteroaromatic amine, this compound exhibits high solubility in water and polar protic solvents (methanol, DMSO) but remains practically insoluble in non-polar organic solvents (hexanes, dichloromethane).[1][2][3] This polarity contrast is the basis for its purification and formulation strategies.[1][2][3]
Chemical Identity & Physicochemical Basis
Before detailing solubility, it is critical to establish the precise chemical identity to avoid common catalog errors.
Warning: Do not confuse this compound with 4-Methylpyrazole (Fomepizole) .[1][2] Fomepizole lacks the exocyclic amino group at position 3.[1][2][3] The addition of the amino group significantly alters the pKa and hydrogen-bonding potential, making the 3-amino derivative more polar and capable of forming stable hydrochloride salts more readily than the simple methylpyrazole.[1][2]
Structural Tautomerism & Salt Formation
In solution, the free base exists in equilibrium between the 3-amino and 5-amino tautomers.[1][2] Upon formation of the hydrochloride salt, the protonation typically occurs at the most basic ring nitrogen (N2), stabilizing the cationic species.[1][2][3] This ionic character is the primary driver of its solubility profile.[1][2][3]
Solubility Profile: Water vs. Organic Solvents[1][2]
The following data categorizes the solubility based on the dielectric constant and polarity of the solvent. The classification follows the United States Pharmacopeia (USP) definitions (e.g., Soluble = 10–30 parts solvent required for 1 part solute).[1][2][3]
Table 1: Solubility Matrix
Solvent Class
Specific Solvent
Dielectric Constant ()
Solubility Status
Mechanistic Rationale
Aqueous
Water (pH 7)
80.1
Very Soluble
Ion-dipole interactions dominate; lattice energy is overcome by hydration enthalpy.[1][2]
Aqueous
0.1 N HCl
~80
Very Soluble
Common ion effect is negligible at low concentrations; maintains salt form.[1][2][3]
Polar Protic
Methanol
33.0
Soluble
High capacity for hydrogen bonding; effective solvation of the chloride anion.[1][2][3]
Polar Protic
Ethanol
24.5
Soluble
Slightly reduced solubility compared to methanol due to the ethyl chain's lipophilicity.[1][2][3]
Polar Aprotic
DMSO
46.7
Freely Soluble
Excellent solvation of the cation; standard solvent for NMR and biological assays.[1][2][3]
Polar Aprotic
DMF
36.7
Soluble
Similar to DMSO; useful for synthetic coupling reactions.[1][2][3]
Polar Aprotic
Acetonitrile
37.5
Sparingly Soluble
Lacks H-bond donors; often used as an anti-solvent to crash out the salt.[1][2]
Non-Polar
Dichloromethane
8.9
Insoluble
Cannot overcome the ionic lattice energy.[1][2][3]
Non-Polar
Hexanes
1.9
Insoluble
Completely lacks interaction capability with the ionic salt.[1][2][3]
Application Note: For purification, Acetonitrile or Ethyl Acetate are excellent "anti-solvents."[1][2][3] You can dissolve the crude salt in a minimum amount of Methanol and slowly add Ethyl Acetate to induce crystallization.[1][2][3]
Experimental Protocols
Protocol A: The "Visual Titration" Screen (Rapid)
Use this for quick solvent selection during synthesis workup.[1][3]
Preparation: Weigh 10 mg of 4-Methyl-1H-pyrazol-3-amine HCl into a clear 4 mL glass vial.
Addition: Add the target solvent in 100 µL increments (micropipette).
Agitation: Vortex for 30 seconds after each addition. Sonicate if particles persist.[1][2][3]
The following decision tree illustrates the logical process for selecting a solvent system based on the intended application (Reaction, Purification, or Analysis).
References
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 3406, 4-Methylpyrazole (Fomepizole). [Note: Used for structural analog comparison]. Retrieved from [Link][1]
European Chemicals Agency (ECHA). (2023).[1][2][3][4] Registration Dossier: Aminopyrazole derivatives. Retrieved from [Link][1][4]
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for solubility classification protocols).
Molecular weight and formula of 4-Methyl-1H-pyrazol-3-amine hydrochloride
This technical guide details the molecular properties, synthesis, and applications of 4-Methyl-1H-pyrazol-3-amine hydrochloride , a critical heterocyclic building block in medicinal chemistry. Executive Summary & Identif...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the molecular properties, synthesis, and applications of 4-Methyl-1H-pyrazol-3-amine hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Identification
4-Methyl-1H-pyrazol-3-amine hydrochloride (also known as 3-Amino-4-methylpyrazole HCl) is a substituted pyrazole derivative widely utilized as a scaffold in the synthesis of bioactive compounds, particularly kinase inhibitors.[1] It is structurally distinct from Fomepizole (4-methylpyrazole), lacking the amino group at the 3-position, and serves a different role in drug discovery.
Understanding the physicochemical behavior of this fragment is essential for its use in Fragment-Based Drug Discovery (FBDD).
Acidity (pKa): The conjugate acid of the pyrazole nitrogen has a pKa of approximately 3.5 – 4.1 . The amino group is weakly basic due to electron delocalization into the aromatic ring.
Tautomerism: In solution, the free base exists in dynamic equilibrium between the 1H- and 2H- tautomers. The hydrochloride salt form locks the protonation state, typically improving stability and handling.
H-Bonding Potential: The molecule acts as both a hydrogen bond donor (NH, NH₂) and acceptor (N), making it an ideal "hinge-binding" motif for kinase inhibitor design.
Synthesis & Manufacturing
The industrial synthesis of 4-Methyl-1H-pyrazol-3-amine typically proceeds via the condensation of a nitrile derivative with hydrazine. The most regioselective route involves 2-methyl-3-alkoxyacrylonitrile .
Synthetic Pathway
The reaction utilizes 2-methyl-3-ethoxyacrylonitrile as the key precursor. Hydrazine acts as a binucleophile, first attacking the
-carbon (displacing the ethoxy group) and subsequently cyclizing onto the nitrile carbon.
Figure 1: Regioselective synthesis of 4-Methyl-1H-pyrazol-3-amine hydrochloride via the alkoxyacrylonitrile route.
Dissolve 2-methyl-3-ethoxyacrylonitrile in absolute ethanol.
Add hydrazine hydrate dropwise at 0°C to control the exotherm.
Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (10% MeOH in DCM).
Workup: Concentrate the solvent in vacuo. The residue typically solidifies upon cooling. Recrystallize from Ethanol/Ether.
Salt Formation: Dissolve the free base in 1,4-dioxane and treat with 4M HCl in dioxane. Filter the resulting precipitate to obtain the hydrochloride salt.
Analytical Characterization
Verifying the identity of 4-Methyl-1H-pyrazol-3-amine HCl requires specific analytical markers to distinguish it from its isomer (3-amino-5-methylpyrazole).
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in DMSO-d₆ is distinct due to the coupling patterns and chemical shifts.
Proton Environment
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Ring NH
11.0 – 12.5
Broad Singlet
1H
Pyrazole N-H (Exchangeable)
Ring CH
7.20 – 7.40
Singlet
1H
C5-H (Adjacent to N)
Amine NH₂
4.50 – 5.50
Broad Singlet
2H
Exocyclic Amine (C3-NH₂)
Methyl CH₃
1.95 – 2.05
Singlet
3H
C4-CH₃
Note: The C5-H appears as a singlet because the C4 position is blocked by the methyl group, preventing vicinal coupling.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 220 nm (Amide/Amine absorption) and 254 nm (Aromatic).
Applications in Drug Discovery
This compound is a "privileged scaffold" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.[1]
Pyrazolo[4,3-c]pyridine Synthesis
The primary utility of 4-Methyl-1H-pyrazol-3-amine is as a precursor for fused ring systems. It reacts with 1,3-dielectrophiles to form pyrazolo[4,3-c]pyridines , a scaffold found in inhibitors of CDK (Cyclin-Dependent Kinases) and GSK-3β .
Figure 2: Divergent synthesis of fused heterocycles from the aminopyrazole core.
Fragment-Based Screening
Due to its low molecular weight (<150 Da) and high ligand efficiency, the hydrochloride salt is frequently included in fragment libraries. The pyrazole nitrogen and the exocyclic amine provide a "donor-acceptor-donor" motif that mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.
Handling & Safety
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Nitrogen or Argon). The hydrochloride salt is significantly more stable to oxidation than the free base.
3-Amino-4-methylpyrazole hydrochloride synonyms and nomenclature
Synonyms, Nomenclature, and Regiochemical Significance Executive Summary 3-Amino-4-methylpyrazole hydrochloride (CAS: 1431963-06-2 ) is a specialized heterocyclic building block used primarily in the synthesis of fused p...
Author: BenchChem Technical Support Team. Date: February 2026
Synonyms, Nomenclature, and Regiochemical Significance
Executive Summary
3-Amino-4-methylpyrazole hydrochloride (CAS: 1431963-06-2 ) is a specialized heterocyclic building block used primarily in the synthesis of fused pyrazolo-pyridine systems and kinase inhibitors. Unlike its more common isomer, 3-amino-5-methylpyrazole, the 4-methyl variant offers unique steric and electronic properties due to the adjacency of the methyl and amino groups.
This guide provides a definitive technical reference on the compound’s nomenclature, distinguishing it from structural isomers and tautomers that frequently cause procurement errors in drug development workflows.
Nomenclature & Chemical Identity
The nomenclature of aminopyrazoles is complicated by annular tautomerism , where the hydrogen atom on the ring nitrogen shifts between positions N1 and N2. This results in the same molecule being validly described by two different names depending on the tautomer fixed in nomenclature rules.
5-amino-4-methylpyrazole. In solution, these exist in equilibrium. The methyl group remains at position 4 relative to the C-C bond, regardless of N-numbering.
Regioisomer (Different Substance): 3-amino-5-methylpyrazole.[5][6] Here, the methyl group is on the carbon meta to the amino group. This is a distinct chemical entity with different reactivity.
Structural Visualization (Graphviz)
The following diagram illustrates the critical distinction between the target compound (and its tautomer) versus the common decoy isomer.
Figure 1: Tautomeric equilibrium of the target compound versus the structural barrier to the 5-methyl isomer.
Physical Properties & Handling[8]
Experimental Properties
Data for the hydrochloride salt is specific and distinct from the free base.
Property
Value / Observation
Appearance
Off-white to pale yellow crystalline solid
Solubility
High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity
Moderate; storage under desiccant recommended
Acidity
Protonated amino group reduces nucleophilicity until neutralized
Safety & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the hydrochloride salt improves long-term stability.
Handling: Standard PPE for irritant solids. Avoid inhalation of dust.
Applications in Drug Discovery[6]
3-Amino-4-methylpyrazole is a "privileged scaffold" fragment. Its 4-methyl group provides a steric handle that can lock conformation in kinase active sites, a feature absent in the un-methylated analog.
Synthesis of Pyrazolo[4,3-c]pyridines
A primary application is the synthesis of fused bicyclic systems via condensation with halopyridines. The 4-methyl group directs regioselectivity during cyclization.
Protocol: Sequential Cyclization
Objective: Synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine core.
Conditions: Heat to 100°C for 12–16 hours. The base neutralizes the HCl salt in situ, generating the nucleophilic free base.
Mechanism: SNAr displacement of chloride by the exocyclic amine (or ring nitrogen depending on conditions, though exocyclic amine attack is common in uncatalyzed thermal conditions).
Cyclization (if using aldehyde precursors):
If reacting with 2-chloro-3-pyridinecarboxaldehyde, the initial amine attack is followed by spontaneous condensation with the aldehyde to close the second ring.
Workflow Diagram
Figure 2: Synthetic pathway for fused ring formation using 3-amino-4-methylpyrazole.
References
Ramidus AB. (n.d.). 3-Amino-4-methylpyrazole Product Specifications. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 4-Methyl-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] This fused bicyclic system, comprising a pyrazole and a pyrimidine ring, is a key pharmacophore in drugs targeting a wide array of biological targets. Notably, derivatives of this scaffold have been extensively investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] The versatility of the pyrazolo[1,5-a]pyrimidine framework allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Marketed drugs and clinical candidates for various indications, including oncology and central nervous system disorders, feature this remarkable heterocyclic system, underscoring its importance in modern drug discovery and development.
This application note provides a detailed guide to the synthesis of substituted pyrazolo[1,5-a]pyrimidines commencing from the readily available starting material, 4-Methyl-1H-pyrazol-3-amine hydrochloride. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into the characterization and potential challenges associated with this synthetic transformation.
4-Methyl-1H-pyrazol-3-amine hydrochloride is the salt form of the corresponding free base. The hydrochloride form generally offers improved stability and handling characteristics.
Property
Value
Molecular Formula
C₄H₈ClN₃
Molecular Weight
133.58 g/mol
Appearance
Off-white to light yellow crystalline powder
Solubility
Soluble in water and polar organic solvents like methanol and ethanol.
Safety Precautions:
As with any chemical reagent, it is imperative to handle 4-Methyl-1H-pyrazol-3-amine hydrochloride with appropriate safety measures in a well-ventilated fume hood.[3] Always consult the Safety Data Sheet (SDS) before use.[3][4][5][6]
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
Inhalation: Avoid breathing dust. May cause respiratory irritation.[7]
Skin Contact: Causes skin irritation.[7] In case of contact, wash immediately with plenty of water.
Eye Contact: Causes serious eye irritation.[7] In case of contact, rinse cautiously with water for several minutes.
An essential consideration when using the hydrochloride salt in synthesis is the need for its neutralization to the free amine form, which is the reactive nucleophile in the subsequent cyclization reaction. This is typically achieved in situ by the addition of a suitable base.
Synthetic Strategy: Cyclocondensation with β-Dicarbonyl Compounds
The most common and robust method for the construction of the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[8][9] This reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine core.
The general workflow for this synthesis is depicted below:
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Experimental Protocol
Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative using acetylacetone as the β-dicarbonyl partner.
Materials and Reagents:
4-Methyl-1H-pyrazol-3-amine hydrochloride
Acetylacetone (2,4-pentanedione)
Triethylamine (Et₃N) or another suitable base (e.g., potassium carbonate)
Ethanol (absolute)
Glacial Acetic Acid (optional, as catalyst)
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Solvents for purification (e.g., ethyl acetate, hexanes)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Standard laboratory glassware
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Purification system (e.g., flash chromatography setup or recrystallization apparatus)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-1H-pyrazol-3-amine hydrochloride (1.0 eq).
Solvent Addition: Add absolute ethanol to the flask to create a stirrable suspension.
Neutralization: To this suspension, add triethylamine (1.1 eq) dropwise at room temperature. The addition of the base neutralizes the hydrochloride salt, liberating the free 4-Methyl-1H-pyrazol-3-amine in situ. A precipitate of triethylamine hydrochloride may form.
Addition of β-Dicarbonyl: Add acetylacetone (1.05 eq) to the reaction mixture.
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
Work-up:
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
To the resulting residue, add water and extract with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
Choice of Base: Triethylamine is a common organic base that is strong enough to deprotonate the aminopyrazole hydrochloride but generally not so strong as to cause unwanted side reactions. Its hydrochloride salt is often insoluble in the reaction medium, which can help drive the neutralization to completion.
Choice of Solvent: Ethanol is a good choice of solvent as it dissolves the reactants to a sufficient extent and has a convenient boiling point for the reaction to proceed at a reasonable rate.
Reaction Temperature: Heating to reflux provides the necessary activation energy for the condensation and cyclization-dehydration steps to occur efficiently.
Monitoring by TLC: Thin-layer chromatography is a crucial in-process control to determine the endpoint of the reaction, preventing unnecessary heating that could lead to byproduct formation.
Reaction Mechanism
The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds through a well-defined mechanistic pathway:
Caption: Proposed reaction mechanism for pyrazolo[1,5-a]pyrimidine formation.
Characterization of the Synthesized Product
The identity and purity of the synthesized 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final product. The chemical shifts, integration, and coupling patterns of the protons and carbons will confirm the formation of the desired pyrazolo[1,5-a]pyrimidine skeleton and the positions of the methyl substituents.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.
Parameter
Expected Outcome for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Yield
70-90% (can vary based on reaction scale and purification method)
Appearance
White to off-white solid
¹H NMR
Characteristic signals for the pyrazole and pyrimidine ring protons, as well as singlets for the three methyl groups.
¹³C NMR
Resonances corresponding to the carbons of the fused ring system and the methyl groups.
MS (m/z)
[M+H]⁺ peak corresponding to the molecular weight of the product.
Purity (HPLC)
>95% after purification
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no product formation
- Incomplete neutralization of the starting material.- Insufficient reaction time or temperature.- Deactivated starting materials.
- Ensure the correct stoichiometry of the base is used.- Increase the reaction time and/or temperature and monitor by TLC.- Use fresh, high-quality starting materials.
Formation of multiple products
- Reaction with an unsymmetrical β-dicarbonyl leading to regioisomers.- Side reactions due to excessive heat or prolonged reaction time.
- For unsymmetrical dicarbonyls, separation of isomers by chromatography may be necessary.- Optimize reaction conditions (time and temperature) to minimize byproduct formation.
Difficulty in purification
- Product is highly soluble in the recrystallization solvent.- Product co-elutes with impurities during chromatography.
- Try different solvent systems for recrystallization.- Optimize the mobile phase for column chromatography to achieve better separation.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines from 4-Methyl-1H-pyrazol-3-amine hydrochloride via cyclocondensation with β-dicarbonyl compounds is a reliable and efficient method for accessing this important class of heterocyclic compounds. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize a variety of substituted pyrazolo[1,5-a]pyrimidines for further investigation in drug discovery and development programs. The protocol provided herein serves as a robust starting point for the synthesis of these valuable molecular scaffolds.
References
PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
Iorkula, T. H., et al. (2025).
Hassaneen, H. M., et al. (2015). Synthesis of some new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines. ResearchGate. [Link]
Vinogradova, E., et al. (2023). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
Castillo, J. C., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
Aziz, S. I. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. [Link]
Elinson, M. N., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
Li, J., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity. [Link]
Abdel-Wahab, B. F., et al. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC. [Link]
PubChem. (n.d.). 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Tetrahedron. [Link]
Kumar, A., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]
PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. National Center for Biotechnology Information. [Link]
Hassaneen, H. M. E., et al. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Zeitschrift für Naturforschung B. [Link]
Guesmi, Z., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
Krivokolysko, S. G., et al. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. MDPI. [Link]
Reddy, G. M., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. [Link]
Deshmukh, M. B., et al. (2017). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmaceutical Research. [Link]
Kütük, H., et al. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]
Application Note: Optimized Synthesis of Imine Linkages using 4-Methyl-1H-pyrazol-3-amine Hydrochloride
[1] Part 1: Strategic Analysis & Mechanistic Rationale[1] The "Salt" Bottleneck The synthesis of Schiff bases (imines) from 4-Methyl-1H-pyrazol-3-amine hydrochloride presents a specific challenge often overlooked in stan...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Strategic Analysis & Mechanistic Rationale[1]
The "Salt" Bottleneck
The synthesis of Schiff bases (imines) from 4-Methyl-1H-pyrazol-3-amine hydrochloride presents a specific challenge often overlooked in standard textbooks: the protonation of the nucleophile .[1]
Standard Schiff base protocols assume the use of a free primary amine (
).[1] However, the hydrochloride salt form () renders the nitrogen lone pair unavailable for nucleophilic attack on the carbonyl carbon. Simply mixing the salt with an aldehyde, even under reflux, will result in negligible yield because the equilibrium heavily favors the starting materials.
The Solution: The protocol must include a controlled deprotonation step . While strong bases (NaOH) can cause side reactions (such as aldol condensation of the aldehyde), weak organic bases or buffered systems are superior. We utilize Sodium Acetate (NaOAc) .[1] It serves a dual purpose:
Buffering: Maintains the reaction medium at a slightly acidic pH (~4.5–5.0), which is critical for catalyzing the dehydration of the carbinolamine intermediate without protonating the amine so heavily that reaction stops.
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination pathway.[1] The pyrazole ring's electron-rich nature can make the exocyclic amine slightly less nucleophilic than alkyl amines, necessitating thermal energy (reflux).
Figure 1: Mechanistic pathway highlighting the critical deprotonation step facilitated by Sodium Acetate.[1]
Part 2: Experimental Protocol
Materials & Reagents
Reagent
Purity
Role
4-Methyl-1H-pyrazol-3-amine HCl
>98%
Nucleophile Source
Aromatic Aldehyde
>98%
Electrophile
Sodium Acetate (Anhydrous)
ACS Grade
Base / Buffer
Ethanol (Absolute)
>99.5%
Solvent
Glacial Acetic Acid
(Optional)
Catalyst (if pH > 6)
Step-by-Step Methodology
Step 1: Solubilization and Neutralization (The Critical Step)
In a 100 mL Round Bottom Flask (RBF), dissolve 1.0 mmol of 4-Methyl-1H-pyrazol-3-amine hydrochloride in 10-15 mL of Absolute Ethanol .
Add 1.2 mmol (1.2 equivalents) of Anhydrous Sodium Acetate .
Stir at room temperature for 15 minutes.
Observation: You may see a fine white precipitate forming (NaCl), indicating the exchange is occurring.
Step 2: Addition of Electrophile
Add 1.0 mmol of the chosen Aldehyde to the reaction mixture.
Optional: If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), add 2-3 drops of Glacial Acetic Acid to accelerate the dehydration step.[1]
Step 3: Reflux
Equip the RBF with a water-cooled condenser.
Heat the mixture to reflux (approx. 78-80 °C) for 3 to 6 hours .
Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot should disappear, and a new, distinct spot (often fluorescent under UV) should appear.
Step 4: Workup and Isolation
Method A (Direct Crystallization): Allow the solution to cool slowly to room temperature. Many pyrazole Schiff bases will crystallize out as colored solids (yellow/orange). Filter and wash with cold ethanol.
Method B (Precipitation): If no crystals form, pour the reaction mixture into 50 mL of crushed ice/water . Stir vigorously. The product should precipitate.[2] Filter the solid, wash with water (to remove NaOAc and NaCl), and dry.
Step 5: Purification
Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of pyrazole Schiff bases.
Part 3: Validation & Characterization[1]
To ensure the protocol generated the correct chemical entity, look for these specific spectroscopic signatures.
Infrared Spectroscopy (FT-IR)
Target Signal: A strong, sharp band at 1600–1640 cm⁻¹ .
Interpretation: This corresponds to the C=N (Azomethine) stretching vibration.
Absence Check: Ensure the disappearance of the Carbonyl (C=O) stretch (usually ~1700 cm⁻¹) and the primary amine double spike (NH2) at 3300-3400 cm⁻¹.
Proton NMR (¹H-NMR)
Key Shift: A singlet appearing between 8.0 and 9.0 ppm .
Interpretation: This is the azomethine proton (–N=CH –). Its presence confirms the formation of the imine linkage.[3]
Pyrazole Protons: Look for the pyrazole ring proton (position 5) around 6.0–6.5 ppm and the methyl group (position 4) around 2.1–2.3 ppm.
References
Sciencemadness Discussion Board. (2018). Schiffs base / imine with an amine salt? Retrieved from [Link]
ResearchGate. (2023).[4] How can I neutralize aminehydrochlorides? Retrieved from [Link]
Quora. (2020). What is the purpose of sodium acetate in amide synthesis? Retrieved from [Link]
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Retrieved from [Link]
PeerJ. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Retrieved from [Link]
Application Note: 4-Methyl-1H-pyrazol-3-amine Hydrochloride as a Pharmaceutical Intermediate
Abstract & Executive Summary 4-Methyl-1H-pyrazol-3-amine hydrochloride (CAS: 1431963-06-2) is a high-value heterocyclic building block, primarily utilized in the synthesis of fused pyrazolo[1,5-a]pyrimidine scaffolds—a s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Executive Summary
4-Methyl-1H-pyrazol-3-amine hydrochloride (CAS: 1431963-06-2) is a high-value heterocyclic building block, primarily utilized in the synthesis of fused pyrazolo[1,5-a]pyrimidine scaffolds—a structural motif prevalent in FDA-approved kinase inhibitors, sedatives (e.g., Zaleplon), and next-generation oncology candidates.
This guide addresses the specific challenges associated with this intermediate, including tautomeric control , salt-to-free-base conversion , and regioselective cyclization . Unlike generic protocols, this document provides optimized workflows to maximize yield and purity in drug discovery campaigns.
Chemical Profile & Handling
Parameter
Specification
IUPAC Name
4-Methyl-1H-pyrazol-3-amine hydrochloride
CAS (HCl Salt)
1431963-06-2
CAS (Free Base)
64781-79-9
Molecular Weight
133.58 g/mol (HCl salt); 97.12 g/mol (Free base)
Appearance
Off-white to pale yellow hygroscopic solid
Solubility
High in H₂O, DMSO, MeOH; Low in DCM, Hexanes
Storage
Desiccate at +4°C. Hygroscopic—protect from moisture.[1][2]
Critical Handling Note: The hydrochloride salt is stable but acidic. Direct use in nucleophilic substitutions without auxiliary base often leads to stalled reactions. For organometallic couplings (Buchwald-Hartwig) or base-sensitive cyclizations, Protocol A (Free Basing) is mandatory.
Synthetic Utility & Reactivity Map
The 4-methyl-3-aminopyrazole scaffold is a "chameleon" intermediate. Its reactivity is defined by three nucleophilic centers: the exocyclic amine (
) and the two endocyclic ring nitrogens ( and ).
Diagram 1: Reactivity & Regioselectivity Map
Caption: Mechanistic pathways for 4-methyl-1H-pyrazol-3-amine. The C4-methyl group exerts steric influence, often improving regioselectivity compared to the unsubstituted analog.
Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water (9:1).
Expected Outcome: 7-hydroxy or 7-alkyl substituted pyrazolo[1,5-a]pyrimidine.
Author’s Insight: The C4-methyl group on the pyrazole directs the condensation. In reactions with unsymmetrical 1,3-diketones, the exocyclic amine typically attacks the most electrophilic carbonyl first, followed by ring closure at the ring nitrogen.
Protocol C: Regioselective N-Alkylation
Challenge: Alkylation can occur at the exocyclic amine, N1, or N2.
To favor Ring N-Alkylation over Exocyclic Amine alkylation:
Solvent: Use DMF or
.
Base: Use
(2.0 eq).
Temperature: Room Temperature (High heat promotes thermodynamic rearrangement).
Procedure:
Dissolve intermediate in DMF. Add Base.[3][4] Stir 30 min.
Add Alkyl Halide (1.0 eq) dropwise.
Result: The exocyclic amine is less acidic than the ring NH. Under mild basic conditions, the ring nitrogen is deprotonated and alkylated.
Analytical QC & Troubleshooting
1. NMR Interpretation (DMSO-d6):
Protons: The C4-Methyl group appears as a sharp singlet around
1.9–2.1 ppm.
Tautomers: In the free base, the ring NH is broad and may not be visible or may integrate <1H due to rapid exchange.
Salt vs. Base: The HCl salt will show a broad ammonium signal (
) around 8.0–10.0 ppm.
2. Common Pitfalls:
Low Yield in Cyclization: Often caused by wet solvents or using the HCl salt without excess base (NaOAc or Et3N) in the cyclization step.
Regioisomer Mixtures: When reacting with unsymmetrical enaminones, you may get a mixture of 5-isomer and 7-isomer pyrazolo-pyrimidines.
Fix: Switch solvent to Toluene/AcOH to drive thermodynamic control, or use microwave irradiation for kinetic control.
Caption: Optimized workflow for converting 4-methyl-1H-pyrazol-3-amine HCl into bioactive fused heterocycles.
References
BLD Pharm. (n.d.).[2] 4-Methyl-1H-pyrazol-3-amine hydrochloride Product Page. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12383043, 4-Methyl-1H-pyrazol-3-amine. Retrieved from
Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana. Retrieved from
Abdallah, A. E. M., & Elgemeie, G. H. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines. Medicinal Chemistry. Retrieved from
Aggarwal, R., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Retrieved from
Technical Guide: Cyclization Architectures Using 4-Methyl-1H-pyrazol-3-amine HCl
This Application Note is designed for researchers and medicinal chemists utilizing 4-Methyl-1H-pyrazol-3-amine hydrochloride as a scaffold for heterocyclic synthesis.[1] It addresses the specific challenges of the hydroc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists utilizing 4-Methyl-1H-pyrazol-3-amine hydrochloride as a scaffold for heterocyclic synthesis.[1] It addresses the specific challenges of the hydrochloride salt form, regioselectivity in cyclization, and the structural implications of the C4-methyl substituent.[1]
Introduction & Core Chemistry
4-Methyl-1H-pyrazol-3-amine hydrochloride (CAS 1431963-06-2) is a critical building block for constructing fused heterocycles, most notably pyrazolo[1,5-a]pyrimidines . This scaffold is a bioisostere of purines and is privileged in kinase inhibitor discovery (e.g., CDK, p38 MAP kinase inhibitors) and GABA-A receptor modulators (e.g., Zaleplon analogs).[1]
Structural Nuances
Unlike its isomer (3-amino-5-methylpyrazole), the 4-methyl analog possesses a blocked C4 position. This has two major synthetic consequences:
Regiochemical Locking: The methyl group at C4 of the pyrazole ring maps to the C3 position of the final pyrazolo[1,5-a]pyrimidine system, preventing electrophilic substitution at this typically reactive site.[1]
Electronic Influence: The inductive effect of the methyl group increases the electron density of the pyrazole ring, potentially enhancing the nucleophilicity of the exocyclic amine compared to the unsubstituted analog.[1]
Handling the Hydrochloride Salt
The HCl salt offers superior stability over the free base but is non-nucleophilic.[1] Successful cyclization requires in situ neutralization or buffering.[1]
Direct Neutralization: Use of sodium acetate (NaOAc) in glacial acetic acid.[1]
Base Liberation: Use of triethylamine (
) or sodium ethoxide (NaOEt) in alcoholic solvents.[1]
Reaction Pathways & Decision Matrix
The following diagram maps the primary cyclization workflows based on the desired functional outcome.
Figure 1: Strategic selection of reagents determines the functionalization of the pyrimidine ring.[1] The C3-methyl group (derived from the starting material) remains constant.
Detailed Experimental Protocols
Protocol A: Synthesis of 3,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
This reaction utilizes the symmetry of acetylacetone to form a fully aromatic core.[1] It is the most robust test reaction for validating the quality of the starting material.[1]
Mechanism: The exocyclic amine attacks one carbonyl to form a Schiff base (imine), followed by the ring nitrogen attacking the second carbonyl to close the ring.[1]
Solvent: Ethanol (EtOH) or Glacial Acetic Acid (AcOH)[1]
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-Methyl-1H-pyrazol-3-amine HCl (10 mmol) in Ethanol (20 mL).
Neutralization: Add Sodium Acetate (11 mmol). Stir at room temperature for 15 minutes. The mixture may become cloudy as NaCl precipitates.[1]
Addition: Add Acetylacetone (11 mmol) dropwise.
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] The starting amine spot (low , ninhydrin active) should disappear.[1]
Work-up:
Option 1 (Precipitation): Cool to room temperature.[1] Pour into ice-cold water (50 mL). The product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]
Option 2 (Extraction): If no precipitate forms, remove EtOH under reduced pressure.[1] Redissolve residue in EtOAc, wash with water and brine.[1] Dry over
and concentrate.
Yield: Expect 80–90%.
Data Validation:
NMR should show three distinct methyl singlets: one at ~2.2 ppm (C3-Me), and two at ~2.5–2.7 ppm (C5-Me, C7-Me).[1]
Protocol B: Regioselective Synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reaction with unsymmetrical
-keto esters (e.g., ethyl acetoacetate) creates a regioselectivity challenge. Under thermodynamic control (acidic reflux), the 7-one isomer is favored.[1]
Regioselectivity Logic:
The exocyclic amino group (
) is the harder nucleophile and attacks the ketone carbonyl (harder electrophile) first.[1] The ring nitrogen then cyclizes onto the ester.[1]
Dissolution: Dissolve 4-Methyl-1H-pyrazol-3-amine HCl (10 mmol) in Glacial Acetic Acid (15 mL). The acetate acts as the counter-ion buffer; explicit base addition is often unnecessary if refluxing in AcOH, though 1.0 eq NaOAc can improve kinetics.[1]
Reflux: Add Ethyl Acetoacetate (12 mmol) and reflux at
for 6–12 hours.
Monitoring: Monitor for the disappearance of the amine.
Isolation: Cool the reaction mixture. Pour slowly into crushed ice. The product, 3,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one , typically precipitates as a white/off-white solid.
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Mechanism Visualization:
Figure 2: The thermodynamic pathway in glacial acetic acid favors the formation of the 7-one derivative.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
No Reaction
HCl salt not neutralized.
Ensure 1.0–1.1 eq of NaOAc or Et3N is added.[1] In pure AcOH, ensure high reflux temp.[1]
Mixed Isomers
Kinetic vs. Thermodynamic competition.
Switch solvent to Glacial AcOH (favors 7-one).[1] Avoid EtOH/NaOEt if high regioselectivity is needed for the 7-one.[1]
Synthesis of kinase inhibitors derived from 4-Methyl-1H-pyrazol-3-amine hydrochloride
Abstract This application note details the strategic utilization of 4-Methyl-1H-pyrazol-3-amine hydrochloride (CAS: 72001-82-8) as a privileged scaffold for the synthesis of ATP-competitive kinase inhibitors. The 3-amino...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic utilization of 4-Methyl-1H-pyrazol-3-amine hydrochloride (CAS: 72001-82-8) as a privileged scaffold for the synthesis of ATP-competitive kinase inhibitors. The 3-aminopyrazole moiety serves as a critical hydrogen-bond donor/acceptor motif capable of mimicking the adenine ring of ATP, while the C4-methyl group provides essential hydrophobic bulk often required for selectivity against "gatekeeper" residues in kinases such as p38 MAPK , CDK , and JAK families. This guide provides validated protocols for salt neutralization, cyclization to fused pyrazolo[1,5-a]pyrimidines, and urea derivatization.
Strategic Rationale & Chemical Biology
The 4-methyl-1H-pyrazol-3-amine core is not merely a building block; it is a pharmacophore. In the context of kinase inhibition, its value is threefold:
Hinge Binding: The pyrazole nitrogen (N2) and the exocyclic amine typically form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Glu/Leu backbone residues).
Selectivity Filter (The C4-Methyl): Unlike the unsubstituted analog, the C4-methyl group fills small hydrophobic pockets adjacent to the hinge. In fused systems (like pyrazolo[1,5-a]pyrimidines), this methyl group (renumbered to C3) can induce steric clashes in off-target kinases, enhancing selectivity.
Metabolic Stability: The C4-methyl blocks oxidative metabolism at an otherwise reactive position on the pyrazole ring.
Pre-synthesis Protocol: Salt Neutralization
Rationale: The starting material is supplied as a hydrochloride salt to ensure shelf stability. However, the protonated amine is non-nucleophilic. For efficient condensation or acylation, the free base must be generated in situ or isolated.
Protocol A: Isolation of Free Base (Recommended for sensitive couplings)
Dissolution: Dissolve 10.0 g of 4-Methyl-1H-pyrazol-3-amine HCl in 30 mL of distilled water.
Neutralization: Slowly add saturated aqueous Na₂CO₃ (approx. 40 mL) with stirring until pH reaches ~10. The solution will become cloudy.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
Concentration: Evaporate solvent under reduced pressure (40°C) to yield the free amine as a pale yellow/off-white solid.
Storage: Store under Nitrogen at -20°C (Air sensitive).
Pathway A: Synthesis of Pyrazolo[1,5-a]pyrimidines[1][3][4][5]
Target Class: CDK, CK2, and EGFR Inhibitors.[3]
Mechanism: Cyclocondensation with 1,3-electrophiles. This reaction exploits the binucleophilic nature of the scaffold (exocyclic amine and ring nitrogen).
Experimental Workflow
Figure 1: Cyclocondensation pathway yielding the fused bicyclic kinase scaffold.
Protocol B: Condensation with 1,3-Diketones
Example Target: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine (using Acetylacetone)
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Methyl-1H-pyrazol-3-amine (1.0 eq, 5 mmol) in Ethanol (15 mL).
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
Workup:
Cool the reaction to room temperature.
The product often precipitates upon cooling. Filter the solid and wash with cold ethanol.
If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Hexane.
Characterization:
Regiochemistry: The condensation is regioselective.[4] The exocyclic amine typically attacks the most reactive carbonyl first.
1H NMR (DMSO-d6): Look for the disappearance of the diketone methylene protons and the appearance of the aromatic pyrimidine proton (~6.5-7.0 ppm).
Pathway B: Urea Derivatization (Type II Inhibitors)
Target Class: p38 MAPK, Raf, and RIPK1 Inhibitors.
Mechanism: Formation of a urea linker to access the "DFG-out" allosteric pocket.
Protocol C: Isocyanate Coupling
Example Target: 1-(4-chlorophenyl)-3-(4-methyl-1H-pyrazol-3-yl)urea
Setup: Purge a reaction vial with Nitrogen. Dissolve 4-Methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous DCM or THF (0.2 M concentration).
Addition: Add 4-Chlorophenyl isocyanate (1.0 eq) dropwise at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Note: If the reaction is sluggish, add 1.5 eq of Triethylamine (TEA).
Purification:
The urea product typically precipitates from DCM.
Filter the white solid and wash with Et₂O to remove unreacted isocyanate.
Yields are generally high (75-95%).
Data Summary: Solvent Effects on Urea Yield
Solvent
Base Added
Temperature
Yield (%)
Purity (HPLC)
DCM
None
RT
88%
>98%
THF
TEA (1.5 eq)
RT
82%
>95%
DMF
DIPEA (2 eq)
60°C
65%
90%
Table 1: Optimization of urea formation. Non-polar, non-protic solvents (DCM) generally favor precipitation of the pure product.
Quality Control & Troubleshooting
Critical QC Checkpoint: Regioisomerism in Cyclization
When reacting with unsymmetrical 1,3-diketones (e.g., benzoylacetone), two isomers are possible (5-phenyl-7-methyl vs. 7-phenyl-5-methyl).
Differentiation: Use NOESY NMR. The proton on the pyrimidine ring will show a spatial correlation (NOE) with the pyrazole C4-methyl group in the 5-methyl isomer, but less so in the 7-methyl isomer due to geometry.
Solubility Issues:
The final inhibitors are often lipophilic.
Solvent for Bioassay: Dissolve in 100% DMSO to make 10 mM stock.
Aqueous Dilution: Avoid rapid dilution into saline; use serial dilution in medium containing 1% BSA to prevent precipitation.
References
Review of Pyrazolo[1,5-a]pyrimidines:
Aggarwal, R., et al. "Pyrazolo[1,5-a]pyrimidines: A promising scaffold in drug discovery."[3] European Journal of Medicinal Chemistry, 2023.
p38 MAPK Inhibitor Synthesis:
Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate."[5] Journal of Medicinal Chemistry, 2002.
RIPK1 Inhibitor Discovery:
Ren, Y., et al. "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor."[6] Journal of Medicinal Chemistry, 2025.[6]
General Synthesis Protocols:
Frizzo, C. P., et al. "Heterocyclic synthesis using 1,3-diketones and 3-aminopyrazoles." Journal of Heterocyclic Chemistry, 2014.
Troubleshooting cyclization failures with 4-Methyl-1H-pyrazol-3-amine hydrochloride
Topic: Troubleshooting Cyclization Failures Introduction: The Scaffold Challenge You are likely utilizing 4-methyl-1H-pyrazol-3-amine hydrochloride to synthesize fused heterocycles, most notably pyrazolo[1,5-a]pyrimidine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Cyclization Failures
Introduction: The Scaffold Challenge
You are likely utilizing 4-methyl-1H-pyrazol-3-amine hydrochloride to synthesize fused heterocycles, most notably pyrazolo[1,5-a]pyrimidines . This scaffold is a critical pharmacophore in kinase inhibition (e.g., CDK, EGFR inhibitors).[1]
While the 4-methyl group provides essential steric bulk for active-site fitting, it also complicates the cyclization chemistry by influencing the tautomeric equilibrium of the pyrazole ring. Furthermore, the hydrochloride salt form presents a "silent failure" mode where the nucleophile remains deactivated if not properly managed.[1]
This guide moves beyond generic protocols to address the specific electronic and steric behaviors of this 4-methylated substrate.
Module 1: The "Silent Failure" (Salt Neutralization)
Symptom: The reaction mixture remains clear, starting material is unconsumed by TLC/LCMS, or yield is <10%.[1]
Root Cause: The hydrochloride salt locks the nucleophilic amines. The pKa of the pyrazole ring nitrogen (approx. 2.5–3.0) and the exocyclic amine (approx. 4–5 in this system) means that in the HCl form, the molecule is protonated and non-nucleophilic.[1]
The Fix: You must perform a Stoichiometric Activation .
Unlike simple amines, you cannot rely on "excess base" blindly because the pyrazole ring itself is acidic (pKa ~14).[1] Over-basifying can create a pyrazolyl anion that aggregates or reacts sluggishly due to charge repulsion.
Protocol: In-Situ Free-Basing
Do not attempt to free-base in water and extract (high water solubility leads to loss). Use this in-situ method:
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).
Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe). Avoid Pyridine (too weak) or TEA (often hygroscopic/sluggish).
Step-by-Step:
Suspend 1.0 eq of the Amine HCl in the solvent.
Add exactly 1.05 eq of NaOEt (21% wt solution).
Stir at RT for 15 minutes.
Checkpoint: The solution should turn from a suspension to a cloudy mixture (NaCl precipitation).
Only now add your electrophile (e.g., 1,3-diketone, β-keto ester).[1]
Visualization: Activation Workflow
Figure 1: The critical activation step. Skipping the explicit deprotonation often leads to stalled reactions.
Module 2: Regioselectivity (The Isomer Problem)
Symptom: Formation of the 5-substituted isomer instead of the 7-substituted isomer (or vice versa), or a mixture that is impossible to separate.
Technical Insight:
The reaction with unsymmetrical 1,3-electrophiles (like ethyl acetoacetate or benzoylacetonitrile) can proceed via two pathways.
Path A: Attack by Exocyclic Amine
Intermediate Enamine Ring Closure.
Path B: Attack by Ring Nitrogen
Intermediate Amide Ring Closure.
The 4-Methyl group exerts steric pressure on the ring nitrogen (N2), often favoring Path A (attack by the exocyclic amine) because it is less sterically encumbered than the ring nitrogen adjacent to the methyl group.
Troubleshooting Table: Controlling Regiochemistry
Desired Outcome
Recommended Condition
Mechanistic Rationale
7-One / 7-Amino Derivative
Acidic Catalysis (Glacial AcOH)
Protonation of the carbonyl makes it a harder electrophile; the exocyclic amine (harder nucleophile) attacks the carbonyl, favoring linear intermediate formation before cyclization.
5-One Derivative
Basic Conditions (NaOEt/EtOH)
Base deprotonates the ring nitrogen (N1), making it a potent nucleophile. It attacks the ester/nitrile first.
Avoid Mixtures
High Temperature (120°C+)
Use high-boiling solvents (e.g., Dowtherm A or neat fusion) to drive thermodynamic control, usually favoring the most stable fused system (often the 7-one).
Visualization: Regioselectivity Pathways
Figure 2: Divergent pathways controlled by pH. The 4-methyl group sterically hinders Path B, making Path A the default in neutral/acidic media.
Module 3: Solubility & Workup
Symptom: Product oils out or fails to precipitate upon cooling.
The 4-Methyl Effect: The methyl group increases lipophilicity compared to the unsubstituted parent, making the product more soluble in ethanol and harder to crystallize.
Optimization Guide:
Solvent Swap: If EtOH reflux fails to yield a precipitate, switch to Acetic Acid (AcOH) .[1] The product is often less soluble in cool AcOH than in EtOH.
Precipitation Trigger:
After reaction completion, dilute the mixture with Water (3x volume).
Adjust pH to 7.0.
Cool to 0°C.
Purification:
Pyrazolo[1,5-a]pyrimidines are robust. If crystallization fails, they tolerate Flash Chromatography (DCM:MeOH 95:5) well.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as both solvent and base?A:Not recommended. Pyridine (pKa ~5.2) is barely basic enough to fully deprotonate the HCl salt efficiently, leading to slow kinetics.[1] It also complicates workup as it traps the product. Use NaOEt/EtOH or AcOH (if acid catalysis is desired).
Q: My reaction stalls at the intermediate (open chain). How do I close the ring?A: This is common with the 4-methyl derivative due to steric hindrance.
Fix: Isolate the intermediate (often a solid), then redissolve in POCl3 (if making the chloro-derivative) or Glacial AcOH and reflux for 4–6 hours. The harsh conditions force the dehydration/cyclization.
Q: Why does the 1H NMR show broad signals?A: This often indicates tautomeric exchange or incomplete salt neutralization. Ensure the sample is fully dissolved (add a drop of TFA-d or NaOD to the NMR tube to shift the equilibrium and sharpen peaks).
References
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
Mechanism of aminopyrazole condensation with enaminones and 1,3-diketones.[1]
Source:
Synthetic Methodologies & Catalysis
Review of acid/base catalysis effects on isomer r
Source:
Steric Influence of Pyrazole Substituents
Discussion on how C3/C4 substituents affect nucleophilic
Technical Support Center: Handling 4-Methyl-1H-pyrazol-3-amine Hydrochloride
Ticket ID: #MP3A-HCL-001 Status: Open Priority: High (Experimental Integrity Risk) Subject: Moisture Sensitivity, Storage, and Troubleshooting Guide Core Directive: The Nature of the Problem Welcome to the technical supp...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #MP3A-HCL-001
Status: Open
Priority: High (Experimental Integrity Risk)
Subject: Moisture Sensitivity, Storage, and Troubleshooting Guide
Core Directive: The Nature of the Problem
Welcome to the technical support hub for 4-Methyl-1H-pyrazol-3-amine hydrochloride .
As a researcher, you are likely encountering a common but frustrating phenomenon: the transition of your free-flowing powder into a sticky gum or a caked solid. This is not necessarily chemical degradation; it is hygroscopicity .
The Mechanism
The hydrochloride salt of 4-methyl-1H-pyrazol-3-amine is highly polar. The crystal lattice energy of the salt is competing with the hydration energy provided by atmospheric moisture. When relative humidity (RH) is high, the surface of the crystal adsorbs water molecules, eventually dissolving the salt in its own sorbed water (deliquescence).
Impact on Experiments:
Stoichiometric Drift: Weighing 100 mg of "wet" salt means you might only be adding 80 mg of active amine. This leads to incomplete conversion in coupling reactions.
Competitive Nucleophilicity: In amide couplings (e.g., using HATU/EDC), the absorbed water competes with the amine to react with the activated ester, generating the carboxylic acid starting material instead of your product.
Acidity Shifts: Excess water in the salt can hydrolyze sensitive protecting groups if the local pH drops due to the HCl dissociation.
Troubleshooting Guide (Q&A)
Category A: Physical State & Storage[1][2][3][4]
Q: My compound has turned into a sticky gum or a hard "puck" in the bottle. Is it chemically degraded?A: Likely not. It has simply absorbed water.
Diagnosis: Check LC-MS. If the main peak (M+H) is still present and clean, the compound is intact.
Fix: Do not chip at the "puck" with a spatula, as this introduces static and scattering. Dissolve the entire gum in a volatile solvent (Methanol or Ethanol), transfer to a tared flask, and perform the Drying Protocol (see Section 3).
Q: How should I store this to prevent recurrence?A: Standard refrigeration is insufficient because refrigerators often have high humidity.
Protocol: Store the vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite). Seal this secondary jar with Parafilm and store at -20°C. Allow the jar to warm to room temperature before opening to prevent condensation.
Q: I am using this amine in an amide coupling (HATU/DIEA), but the yield is consistently low (<40%). Why?A: This is the classic "Wet Salt" trap.
Stoichiometry: If your salt contains 15% water by weight, you are under-loading the amine.
Base Consumption: The HCl counter-ion requires 1 equivalent of base (DIEA/TEA) just to neutralize it. If you didn't account for this, your amine remains protonated (
) and non-nucleophilic.
Solution:
Step 1: Dry the salt (Section 3).
Step 2: Use 3.0 equivalents of base (1 eq for HCl, 1 eq to activate the amine, 1 eq as buffer).
Step 3: Pre-mix the amine HCl and the base for 10 minutes before adding the activated acid.
Q: Can I just use the free base instead?A: Yes, and it is often preferred for sensitive couplings.
Conversion: Suspend the HCl salt in EtOAc or DCM. Add Saturated Aqueous
. Shake. Separate organic layer.[1] Dry over .[1] Evaporate. Note: The free base may be an oil or low-melting solid and is prone to oxidation; use immediately.
Standard Operating Protocols (SOPs)
SOP-01: The "Gentle" Drying Protocol
Use this when the solid is caked or sticky.
Dissolution: Dissolve the wet salt in the minimum amount of anhydrous Methanol.
Evaporation: Rotovap to dryness to create a thin film on the flask wall (increases surface area).
Desiccation: Place the flask in a vacuum oven or a desiccator attached to a high-vacuum manifold.
Agent: Phosphorus Pentoxide (
) is the gold standard for amine salts.
Temp: Set oven to 40–45°C . Warning: Do not exceed 60°C. HCl salts can lose HCl gas at high temperatures under high vacuum, changing the stoichiometry.
Time: 12–24 hours.
Validation: Weigh the flask. Dry for 2 more hours. Weigh again. If mass changes by <1%, it is dry.
SOP-02: Water Content Determination (Analytical)
Do not assume dryness. Measure it.
Method
Suitability
Notes
Karl Fischer (KF)
Gold Standard
Coulometric KF is ideal. Ensure the solvent system (usually Methanol) dissolves the salt completely.
qNMR (Proton)
Good Alternative
Dissolve in DMSO-.[2] Look for the peak (usually ~3.33 ppm in DMSO). Integrate the water peak relative to the aromatic pyrazole proton. Calculate molar ratio.
Melting Point
Rough Check
Wet salts have depressed and broad melting ranges. Compare to literature (pure HCl salt usually melts >150°C, often with decomposition).
Visual Troubleshooting Logic
Diagram 1: The Moisture-Failure Cycle
Understanding how moisture propagates through your experiment.
Figure 1: The cascade effect of unmanaged moisture in amine hydrochloride salts.
Diagram 2: Decision Tree for Handling
Figure 2: Operational workflow for determining if the salt is ready for synthesis.
References
Hygroscopic Salts Handling
Source: National Science Foundation (NSF)
Context: General protocols for drying amine salts using vacuum and desiccants (
).
URL:
Amide Coupling in the Presence of Water
Source: "Water: An Underestimated Solvent for Amide Bond-Forming Reactions" (NSF/Org. Lett.).
Context: Explains the competitive nature of water in coupling and the necessity of managing stoichiometry.
URL:
Compound Data (4-Methyl-1H-pyrazol-3-amine HCl)
Source: PubChem & Sigma-Aldrich.
Context: Physical properties, GHS safety data (Irritant H315/H319)
URL:
Purification of Aminopyrazoles
Source: Organic Syntheses, Coll. Vol. 5.
Context: Historical and authoritative methods for synthesizing and purifying aminopyrazole derivatives, emphasizing distillation of free bases vs.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: SOLV-PYR-04
Compound: 4-Methyl-1H-pyrazol-3-amine hydrochloride (CAS: 1431963-06-2 / Free Base CAS: 64781-79-9)
Classification: Aminopyrazole Building Block / Kinase Inhibitor Intermediate
Status: Active Guide[1]
Executive Summary & Solubility Profile
User Query: "Which solvents provide maximum solubility for reaction versus purification of 4-Methyl-1H-pyrazol-3-amine HCl?"
Technical Response:
As a hydrochloride salt of a polar aminopyrazole, this compound exhibits high lattice energy and significant ionic character.[1] Unlike its free base counterpart, it is lipophobic.[1] Maximum solubility is achieved in high-dielectric protic solvents (Water, Methanol) or dipolar aprotic solvents (DMSO).[1]
For purification , you must balance solubility with recovery.[1] The "Goldilocks" zone for recrystallization is typically found in lower alcohols (Ethanol, Isopropanol) or binary systems (Alcohol/Ester).
Solubility Matrix
Solvent Class
Examples
Solubility Status
Application
Protic (High Dielectric)
Water, Methanol
High (>100 mg/mL)
Reactions, Stock Solutions
Protic (Med Dielectric)
Ethanol, Isopropanol (IPA)
Moderate / Temp-Dependent
Recrystallization (Primary)
Dipolar Aprotic
DMSO, DMF, DMAc
Very High
Library storage, difficult couplings
Polar Aprotic
Ethyl Acetate (EtOAc), Acetone
Low / Sparingly
Anti-solvent , Washing
Non-Polar
Hexane, Heptane, Toluene
Insoluble
Impurity extraction (washing)
Chlorinated
DCM, Chloroform
Very Low
Not recommended for the salt form
Solvent Selection Logic (Decision Engine)
The following decision tree models the logic for selecting a solvent based on your experimental endpoint.
Figure 1: Logic flow for solvent selection based on experimental intent. Dark nodes indicate decision points; colored nodes indicate solvent categories.
Detailed Protocols
Protocol A: Recrystallization (The "Ethanol Switch")
Objective: Purify crude 4-Methyl-1H-pyrazol-3-amine HCl to >98% purity.[1]
Mechanism: The HCl salt is soluble in hot ethanol but significantly less soluble in cold ethanol.[1] The pyrazole ring's polarity allows it to remain dissolved in the presence of small amounts of water, while non-polar impurities stay in the mother liquor or fail to dissolve initially.
Preparation: Place 1.0 g of crude solid in a 25 mL round-bottom flask.
Dissolution: Add Ethanol (absolute) in 2 mL increments while heating to reflux (approx. 78°C).
Note: If the solution remains cloudy after 10 mL, add Methanol or Water dropwise (max 5% v/v) until clear.[1]
Filtration (Hot): If insoluble particulates remain (likely inorganic salts or dust), filter rapidly through a pre-warmed glass frit or cotton plug.[1]
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 30-60 mins) to avoid oiling out.
Optional: If no crystals form, cool to 0-4°C in an ice bath.[1]
Anti-Solvent Trigger: If still no crystals, add Ethyl Acetate dropwise until persistent turbidity is observed, then re-warm slightly and cool again.[1]
Isolation: Filter the white crystalline solid. Wash the cake with cold EtOAc (2 x 5 mL).
Drying: Dry under vacuum at 40°C for 4 hours. (HCl salts are hygroscopic; store in a desiccator).[1]
Q1: My product is "oiling out" (forming a gum) instead of crystallizing. Why?A: This is a common issue with amine salts.[1] It occurs when the compound separates as a liquid phase before it can organize into a crystal lattice.
The Fix: Re-heat the mixture until dissolved. Add a "seed crystal" of pure product if available. Cool the solution much more slowly (wrap the flask in foil/towel). Alternatively, increase the volume of the solvent slightly to lower the saturation point.
Q2: Can I use Diethyl Ether as an anti-solvent?A: While chemically sound, Diethyl Ether is highly volatile and flammable.[1] Ethyl Acetate (EtOAc) or MTBE are safer alternatives that perform similarly for precipitating HCl salts from alcoholic solutions.[1]
Q3: The solution is acidic. Should I neutralize it?A:NO. If you neutralize with a base (NaOH, NaHCO3), you will convert the salt into the free base (4-Methyl-1H-pyrazol-3-amine).[1] The free base has a completely different solubility profile (insoluble in water, soluble in EtOAc) and may precipitate immediately, but not as the purified salt you desire.
Q4: Why is my yield low after recrystallization from Methanol?A: Methanol is likely too good a solvent.[1] The compound remains dissolved even at cold temperatures.
The Fix: Switch to Ethanol or Isopropanol. If you must use Methanol, you must use an anti-solvent (like EtOAc) to force the product out of solution.
Mechanistic Insight (E-E-A-T)
The solubility behavior of 4-Methyl-1H-pyrazol-3-amine hydrochloride is governed by the competition between Lattice Energy and Solvation Energy .[1]
Ionic Character: The protonated amine (
) and the chloride counter-ion () create a strong crystal lattice.[1] Breaking this requires a solvent with a high dielectric constant (like Water or DMSO) to stabilize the separated ions.
Hydrophobic Effect: The 4-methyl group and the pyrazole ring add a degree of lipophilicity.[1] This is why strictly polar solvents (like water) work, but "intermediate" solvents like Ethanol are excellent for recrystallization—they solvate the organic ring (via the ethyl group) and the salt (via the hydroxyl group) just enough at high temperatures, but not well enough at low temperatures to prevent crystallization.
Figure 2: Step-by-step workflow for the purification of the HCl salt.
References
PubChem. (n.d.).[1] 4-Methyl-1H-pyrazol-3-amine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link](Note: Link directs to HCl salt record or related parent).[1]
Bollag, D. M., et al. (2010).[1] Pazopanib (GW786034).[1] In Protein Kinase Inhibitors in Research and Medicine. (Context: This compound is a key intermediate in the synthesis of Pazopanib, often purified via alcohol recrystallization).
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for general amine salt purification protocols).
Mass spectrometry fragmentation pattern of 4-Methyl-1H-pyrazol-3-amine hydrochloride
Technical Comparison Guide: MS/MS Characterization of 4-Methyl-1H-pyrazol-3-amine HCl Executive Summary 4-Methyl-1H-pyrazol-3-amine (also known as 3-amino-4-methylpyrazole) is a critical heterocyclic building block, nota...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: MS/MS Characterization of 4-Methyl-1H-pyrazol-3-amine HCl
Executive Summary
4-Methyl-1H-pyrazol-3-amine (also known as 3-amino-4-methylpyrazole) is a critical heterocyclic building block, notably serving as a Key Starting Material (KSM) and potential process impurity (Impurity 4) in the synthesis of tyrosine kinase inhibitors like Pazopanib .
This guide provides a definitive technical analysis of its mass spectrometric behavior. Unlike standard spectral libraries which often focus on stable electron ionization (EI) data, this document prioritizes Electrospray Ionization (ESI-MS/MS) fragmentation—the industry standard for impurity profiling in pharmaceutical development. We compare its fragmentation logic against structural regioisomers to provide a self-validating identification workflow.
Molecule Profile & Ionization Physics
Property
Specification
MS Relevance
Structure
Pyrazole ring with C3-amine, C4-methyl
Amphoteric: Ionizes in both (+) and (-) modes, but (+) is dominant due to the exocyclic amine.
Formula
Salt dissociates; detection is of the free base .
Monoisotopic Mass
97.06 Da
Precursor Ion ():98.07
Nitrogen Rule
Odd number of Nitrogens (3)
Odd nominal mass (97) Even mass precursor ion (98).
Comparative Methodology: ESI vs. EI
For accurate characterization, the choice of ionization technique dictates the spectral "fingerprint."
Collision-Induced Dissociation (CID).[1] Controlled energy (10–35 eV).
Spontaneous, high-energy fragmentation in source.
Key Utility
Impurity Profiling: Detects trace levels in LC eluent.
Raw Material ID: Matches NIST library fingerprints.
Diagnostic Loss
Neutral losses (, ).
Radical losses (, ).
Deep Dive: ESI-MS/MS Fragmentation Pathway
The fragmentation of 4-Methyl-1H-pyrazol-3-amine is driven by the stability of the aromatic pyrazole ring and the lability of the exocyclic amine.
Mechanistic Logic
Protonation: Occurs primarily at the pyridinic nitrogen (
) or the exocyclic amine.
Primary Channel (Deamination): The most facile pathway is the loss of ammonia (
, 17 Da). This is characteristic of primary aromatic amines, generating a resonance-stabilized cation at 81.
Secondary Channel (Ring Fission): The pyrazole ring undergoes Retro-Diels-Alder (RDA) type cleavage or loss of
(27 Da), a signature of nitrogen heterocycles.
Visualized Pathway (Graphviz)
Caption: ESI-MS/MS fragmentation tree for 4-Methyl-1H-pyrazol-3-amine. The loss of ammonia (m/z 81) is the base peak at moderate collision energies.
Isomeric Differentiation (The Comparison)
A critical challenge in drug development is distinguishing the target 4-Methyl isomer from its regioisomers (e.g., 5-Methyl-1H-pyrazol-3-amine or 1-Methyl-1H-pyrazol-3-amine ). These isomers have identical mass (
98) but distinct fragmentation intensities.
Differentiation Matrix
Feature
4-Methyl-1H-pyrazol-3-amine (Target)
5-Methyl-1H-pyrazol-3-amine (Isomer)
1-Methyl-1H-pyrazol-3-amine (Isomer)
Base Peak (MS2)
81 ()
81 ()
67 (Loss of equivalent)
Diagnostic Ion
54 (High Intensity)
54 (Lower Intensity)
42 (Methyl-isocyanide)
Mechanism
The C4-methyl stabilizes the ring, making deamination the dominant path.
C5-methyl is adjacent to N1, sterically influencing N-H tautomerism.
N-Methyl group blocks simple deamination; favors ring opening.
Retention Time (C18)
Moderate (Hydrophobic C4-Me)
Similar to 4-Me (Requires high-res separation)
Distinct (N-Me reduces H-bonding capability)
Analyst Note: To definitively distinguish the 4-Methyl from the 5-Methyl isomer, rely on Retention Time using a high-pH stable C18 column (e.g., Waters XBridge) rather than mass spec alone, as their fragmentation spectra are highly similar due to tautomerization.
Validated Experimental Protocol
To replicate these results for impurity identification or raw material release testing:
A. Sample Preparation:
Desalting: The HCl salt suppresses ionization in negative mode and can corrode steel capillaries.
Dissolve 1 mg of sample in 1 mL 50:50 Methanol:Water .
Add 0.1% Formic Acid (to ensure
formation).
B. LC-MS Conditions:
Column: C18 (Polar Embedded), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes. (Target elutes early due to polarity).